molecular formula C15H22N2 B13874149 1-benzyl-1,8-Diazaspiro[4.5]decane

1-benzyl-1,8-Diazaspiro[4.5]decane

Cat. No.: B13874149
M. Wt: 230.35 g/mol
InChI Key: ZAEPPLWURQVYBR-UHFFFAOYSA-N
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Description

1-Benzyl-1,8-Diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a diazaspirodecane core with a benzyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,8-Diazaspiro[4.5]decane can be synthesized through a multi-step process. One common method involves the reaction of a piperidine derivative with a benzyl halide under basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions. The scalability of these methods would depend on optimizing reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,8-Diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the spirocyclic core or the benzyl group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 1-Benzyl-1,8-Diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. The compound binds to the active site of RIPK1, blocking its kinase activity and preventing the activation of downstream signaling pathways .

Properties

IUPAC Name

1-benzyl-1,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-14(6-3-1)13-17-12-4-7-15(17)8-10-16-11-9-15/h1-3,5-6,16H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEPPLWURQVYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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